molecular formula C13H13NO4 B8195181 Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate

Cat. No.: B8195181
M. Wt: 247.25 g/mol
InChI Key: FLPAEEYLVFQOEW-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine ring system with various functional groups such as hydroxyl, methyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the quinolizine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.

    Substitution: The hydroxyl and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolizine diones, while reduction can produce hydroxyquinolizines.

Scientific Research Applications

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

ethyl 2-hydroxy-3-methyl-4-oxoquinolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)10-9-6-4-5-7-14(9)12(16)8(2)11(10)15/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPAEEYLVFQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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